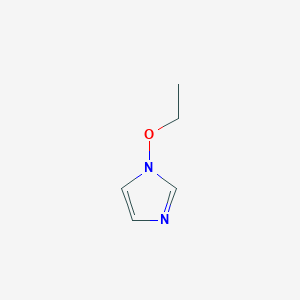

1-ethoxy-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxyimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-7-4-3-6-5-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWXTCHTYMIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 1 Ethoxy 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), as well as their connectivity through various 2D NMR experiments.

While specific ¹H NMR spectral data for the isolated compound 1-ethoxy-1H-imidazole is not extensively reported in readily accessible literature, the synthesis of the related compound, 1-methoxy-1H-imidazole, has been described, with its ¹H NMR spectrum referenced. thieme-connect.de This suggests that similar characterization for 1-ethoxy-1H-imidazole has likely been performed but is not widely published. For N-alkoxyimidazoles, the protons on the imidazole (B134444) ring and the alkoxy group would present characteristic signals. One would anticipate signals for the imidazole ring protons (at positions 2, 4, and 5) and signals for the ethoxy group, specifically a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the electronegative oxygen and the aromatic imidazole ring.

Table 1: Expected ¹³C NMR Resonances for 1-Ethoxy-1H-Imidazole Moiety in a Copolymer (Data derived from a complex copolymer structure and may not represent the pure compound) google.com

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Imidazole C2 | ~137 |

| Imidazole C4/C5 | ~129 / ~121 |

| Ethoxy -OCH₂- | ~60-75 |

| Ethoxy -CH₃ | ~14-17 |

Note: The exact chemical shifts for the pure compound may vary.

There is no specific information available in the searched literature regarding the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of 1-ethoxy-1H-imidazole. bldpharm.comndsu.edu These techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the ethoxy group and the nitrogen atom of the imidazole ring. For instance, an HMBC experiment would be expected to show a correlation between the methylene protons of the ethoxy group and the C2 and C5 carbons of the imidazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Specific FT-IR data for 1-ethoxy-1H-imidazole is not detailed in the available literature. However, a patent that utilizes this compound in the synthesis of copolymers reports IR spectra for the final products. google.com These spectra show characteristic vibrational bands, though they represent the complex copolymer rather than the pure starting material. For 1-ethoxy-1H-imidazole, key IR absorptions would be expected for the C-H stretching of the imidazole ring and the ethoxy group, C=N and C=C stretching vibrations within the imidazole ring, and the characteristic C-O-C stretching of the ethoxy ether linkage.

Table 2: General Expected FT-IR Absorption Bands for 1-Ethoxy-1H-Imidazole

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Imidazole) | Stretching | 3100 - 3150 |

| Aliphatic C-H (Ethoxy) | Stretching | 2850 - 3000 |

| Imidazole Ring | C=N, C=C Stretching | 1500 - 1650 |

| Ether Linkage | C-O-C Stretching | 1050 - 1150 |

Note: This table is based on general spectroscopic principles and data for related compounds, not on a reported spectrum of pure 1-ethoxy-1H-imidazole.

No specific Raman spectroscopy data for 1-ethoxy-1H-imidazole could be found in the surveyed scientific literature. Raman spectroscopy would be a useful complementary technique to FT-IR, particularly for observing the symmetric vibrations of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of molecules. For imidazole derivatives, mass spectrometry reveals characteristic fragmentation patterns that provide valuable structural information.

While specific mass spectrometry data for 1-ethoxy-1H-imidazole is not extensively detailed in the provided results, the fragmentation of related imidazole compounds offers insights into expected patterns. Generally, the fragmentation of imidazole ribosides, for instance, does not involve the opening of the imidazole ring itself. Instead, the primary fragmentation routes involve the loss of substituents as small, stable molecules such as ammonia (B1221849) (NH₃), carbon dioxide (CO₂), or carbon monoxide (CO). The ribose moiety in these molecules can cleave off water molecules, undergo cross-ring cleavage, or detach as a whole unit. nih.gov

For other functionalized imidazoles, such as those with hydroxyl or keto groups, fragmentation often involves processes like retro-Diels-Alder (rDA) type reactions and the loss of water. aip.org In the case of 1-ethoxy-1H-imidazole, one could anticipate fragmentation involving the ethoxy group, potentially through cleavage of the oxygen-carbon bond or rearrangements. uantwerpen.be The molecular weight of 1-ethoxy-1H-imidazole is 126.16 g/mol . cymitquimica.com

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de This method provides data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of a compound.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography allows for the unambiguous determination of a molecule's structure in the solid state. For complex imidazole derivatives, this technique has been used to resolve the geometry and conformation of the molecules within the crystal lattice. mdpi.commdpi.com For instance, in the structure of 1-ethoxy-3a,8a-dihydroxy-3-(1-naphthyl)methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione, X-ray diffraction revealed the presence of two independent molecules in the asymmetric unit and confirmed the cis-orientation of the hydroxyl groups. dnu.dp.ua The successful application of this technique relies on the ability to grow high-quality single crystals, which can sometimes be challenging for certain compounds. ncl.ac.uk

Analysis of Bond Lengths and Angles

Detailed analysis of bond lengths and angles from X-ray diffraction data provides a quantitative description of the molecular geometry. In various imidazole derivatives, the bond lengths and angles within the imidazole ring are consistent with established values for aromatic heterocyclic systems. researchgate.net For example, in 1,2-bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane, the imidazole ring is planar, and the bond distances and angles are within normal ranges. nih.gov The N-O bond length in a related 1-ethoxy-substituted indenoisoquinoline derivative was found to be approximately 1.396(7) Å to 1.405(7) Å. dnu.dp.ua Such data is critical for validating theoretical models and understanding the electronic distribution within the molecule.

Table 1: Selected Bond Lengths and Angles for Imidazole Derivatives (Note: Data is for related imidazole structures, not 1-ethoxy-1H-imidazole itself, as specific data was not found.)

| Bond/Angle | Typical Value (Å or °) | Reference Compound |

| C-N (imidazole) | 1.329 - 1.353 Å | 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines |

| C-C (imidazole) | ~1.35 - 1.38 Å | General imidazole derivatives |

| N-O (ethoxy) | 1.396(7) - 1.405(7) Å | 1-ethoxy-indenoisoquinoline derivative |

| N-C-N (angle) | ~110 - 112° | General imidazole derivatives |

| C-N-C (angle) | ~106 - 109° | General imidazole derivatives |

This table is illustrative and based on data from related compounds. dnu.dp.uaresearchgate.net The exact values for 1-ethoxy-1H-imidazole would require specific experimental data.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For a compound with the molecular formula C₆H₁₀N₂O, such as 1-ethoxymethyl-1H-imidazole (a close isomer of 1-ethoxy-1H-imidazole), the theoretical elemental composition can be calculated. cymitquimica.com Experimental values are then compared to these theoretical percentages to verify the purity and identity of the sample. iucr.org

Table 2: Elemental Analysis Data for an Isomer (1-Ethoxymethyl-1H-imidazole)

| Element | Theoretical Percentage | Experimental Percentage |

| Carbon (C) | 57.12% | 47.14% |

| Hydrogen (H) | 7.99% | 5.83% |

| Nitrogen (N) | 22.21% | 17.75% |

| Oxygen (O) | 12.68% | Not Reported |

Note: The experimental data provided is for 1-ethoxymethyl-1H-imidazole and shows significant deviation from the theoretical values for a C₆H₁₀N₂O formula, suggesting potential impurities or a different molecular formula in that specific sample. cymitquimica.com The molecular formula for 1-ethoxy-1H-imidazole is also C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol . cymitquimica.com

Chemical Reactivity and Transformation Pathways of 1 Ethoxy 1h Imidazole

Electrophilic Aromatic Substitution Reactions

The imidazole (B134444) ring is electron-rich and generally susceptible to electrophilic aromatic substitution (EAS). The reaction involves an electrophile attacking the π-electron system of the ring, leading to the formation of a cationic intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.combyjus.com For imidazole itself, electrophilic attack typically occurs at the C4 and C5 positions. thieme-connect.de The N1-substituent plays a crucial role in directing the position of substitution. In the case of 1-ethoxy-1H-imidazole, the N-alkoxy group influences the regioselectivity of these reactions.

Nitration

Nitration of the imidazole ring involves the introduction of a nitro group (–NO2) and is typically carried out using a mixture of nitric acid and sulfuric acid. byjus.com For N-substituted imidazoles, the position of nitration is highly dependent on the reaction conditions and the nature of the N-substituent. Standard nitration procedures for N-alkylimidazoles often result in substitution at the 4- and/or 5-positions. google.com For instance, the nitration of 1-methylimidazole (B24206) can yield 1-methyl-4,5-dinitroimidazole (B100128) under strong nitrating conditions. researchgate.net

However, the presence of an N-alkoxy or N-hydroxy group can alter this selectivity. In some cases, nitration can be directed to the C2 position. For example, the nitration of 1H-imidazole-1-ethanol with a nitric acid-sulfuric acid mixture has been shown to yield the 2-nitro intermediate. vulcanchem.com Conversely, studies on 1-methoxy-imidazole derivatives bearing other aromatic rings, such as thiophene, have shown that nitration may occur preferentially on the more activated ring system. osi.lv The reaction of 1-ethoxy-1H-imidazole with nitrating agents is therefore expected to be sensitive to the specific reagents and conditions employed, potentially leading to a mixture of 2-, 4-, and 5-nitro-substituted isomers.

Halogenation (e.g., Bromination)

Halogenation of the imidazole ring, such as bromination, is a common electrophilic substitution reaction. The regioselectivity is strongly influenced by the substituent at the N1 position. For N-alkoxy substituted imidazoles, bromination can be directed to specific positions on the ring. Research on a closely related compound, 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole, showed that bromination using N-Bromosuccinimide (NBS) preferentially occurs at the C5 position over the C4 position with a selectivity of 9:1, a result attributed to the directing effect of the N1-substituent. vulcanchem.com

Furthermore, the existence of 2-Bromo-1-(ethoxymethyl)-1H-imidazole as a commercially available reagent confirms that C2-halogenation is a feasible pathway for N-alkoxy imidazoles. sigmaaldrich.com The synthesis of 4-bromo-2-nitro-1H-imidazole also proceeds via bromination of a protected 2-nitroimidazole (B3424786) at the C4-position, indicating that this position is also susceptible to attack depending on the existing substituents. google.com

| Reactant Type | Reagent | Position of Bromination | Reference |

|---|---|---|---|

| N-alkoxymethyl Imidazole | N-Bromosuccinimide (NBS) | C5 (major), C4 (minor) | vulcanchem.com |

| N-ethoxymethyl Imidazole | - (Implied) | C2 | sigmaaldrich.com |

| Protected 2-Nitroimidazole | N-Bromosuccinimide (NBS) | C4 | google.com |

Nucleophilic Reactions on the Imidazole Ring

While the electron-rich nature of the imidazole ring makes it more susceptible to electrophilic attack, nucleophilic substitution reactions can occur, particularly when the ring is activated by strongly electron-withdrawing groups. thieme-connect.de These reactions often proceed through unique mechanisms, such as cine-substitution or ANRORC pathways.

Nucleophilic Cine-Substitution

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile takes a position adjacent to the one occupied by the leaving group. arkat-usa.org This reaction is uncommon for simple imidazoles but can be observed in highly activated systems, such as dinitroimidazoles. arkat-usa.org For example, the reaction of certain 1,4-dinitro-1H-imidazole derivatives with alkoxides like ethoxide can lead to the formation of 2-ethoxy-substituted imidazoles through a cine-substitution mechanism.

Interestingly, N-alkoxy substituents may themselves facilitate cine-substitution. Studies on N-methoxyindoles, which are electronically similar to N-ethoxyimidazoles, have shown them to be excellent substrates for this reaction. chemrxiv.org This suggests a potential pathway where an N-alkoxyimidazole could react with a nucleophile, with the alkoxy group potentially acting as a leaving group or directing the substitution to an adjacent carbon.

ANRORC Reactions

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another pathway for nucleophilic substitution in heterocyclic compounds. wikipedia.org This multi-step process involves the initial addition of a nucleophile to the ring, which induces the opening of the heterocyclic ring. The resulting open-chain intermediate then undergoes recyclization to form a new heterocyclic ring, often incorporating the nucleophile. wikipedia.org

This transformation pathway has been extensively studied for activated imidazole derivatives. For example, 1,4-dinitro-1H-imidazole reacts with primary amines like aniline (B41778) via an ANRORC-like mechanism. researchgate.net The reaction is initiated by a nucleophilic attack at the C5 position, leading to ring opening and subsequent closure to form a new substituted imidazole. arkat-usa.orgresearchgate.net While direct evidence for 1-ethoxy-1H-imidazole acting as a substrate in ANRORC reactions is not prominent, this mechanism represents a significant transformation pathway for the imidazole core, especially when activated by electron-withdrawing groups.

Oxidation Reactions

The imidazole ring and its substituents can undergo oxidation under various conditions. For the imidazole ring itself, a common oxidation reaction is the formation of imidazole N-oxides. These N-oxides are versatile intermediates that can undergo further transformations. For instance, 1-(adamantyloxy)imidazole 3-oxides, a type of N-alkoxyimidazole N-oxide, can isomerize to the corresponding imidazol-2-ones when treated with acetic anhydride (B1165640) or be deoxygenated back to the parent imidazole. beilstein-journals.org

Under more forceful conditions, the imidazole ring can be cleaved. Studies have shown that 1-methyl-2,4,5-trinitroimidazole, when subjected to strong nitrating conditions, undergoes oxidation to form 1-methylimidazolidine-2,4,5-trione, indicating a complete breakdown of the aromatic ring. researchgate.net It has also been noted that catalytically active N-methyl imidazole can be deactivated through oxidation under certain reaction conditions. uni-giessen.de These findings suggest that 1-ethoxy-1H-imidazole could potentially be oxidized to its corresponding N-oxide, or under harsher conditions, undergo oxidative cleavage of the ring.

Ring-Opening and Rearrangement Processes (e.g., Thermal Rearrangements)

While the imidazole ring is known for its thermal stability, N-substituted imidazoles can undergo rearrangement reactions under thermal conditions. For instance, 1-alkylimidazoles have been shown to rearrange at high temperatures, though often without significant decomposition of the heterocyclic core. organic-chemistry.orgacs.org In the case of 1,4-dinitro-1H-imidazole, a thermal rearrangement leads to the formation of 2,4(5)-dinitro-1H-imidazole, highlighting the potential for substituent migration around the imidazole ring. mdpi.com

For 1-ethoxy-1H-imidazole, a plausible thermal rearrangement could involve the migration of the ethoxy group. While specific studies on the thermal rearrangement of 1-alkoxyimidazoles are not widely documented, analogous rearrangements in other N-alkoxy heterocyclic systems suggest that such transformations are feasible. These rearrangements often proceed through intermediates that can lead to a variety of products depending on the reaction conditions.

Ring-opening reactions of the imidazole ring itself are not common due to its aromatic stabilization. However, certain derivatives can undergo ring-opening, often under specific catalytic or photochemical conditions. For example, the ring-opening of 1,2,3-triazoles is a known method for synthesizing functionalized imidazoles, proceeding through a carbene intermediate. mdpi.comcopbela.org While this is a synthetic route to imidazoles rather than a reaction of them, it underscores that under the right energetic conditions, ring-manipulation is possible. The direct ring-opening of 1-ethoxy-1H-imidazole would likely require significant energy input or specific reagents to overcome the aromatic stabilization.

A different type of ring-opening reaction involves the interaction of imidazoles with other molecules, such as epoxides. Imidazoles can act as nucleophiles to open epoxide rings. pressbooks.pubrsc.orglibretexts.orgjsynthchem.com This reaction, however, involves the imidazole as a reactant rather than undergoing ring-opening itself.

| Reaction Type | General Conditions | Expected Outcome for 1-Ethoxy-1H-Imidazole (by analogy) |

| Thermal Rearrangement | High temperatures (e.g., >500 °C) | Migration of the ethoxy group to a carbon atom of the imidazole ring. |

| Ring-Opening | High energy input or specific catalysis | Not a commonly observed reaction for the imidazole core itself due to aromaticity. |

Reactivity of the Ethoxy Substituent

The ethoxy group in 1-ethoxy-1H-imidazole is a key site for chemical transformations. The N-O bond is a potential point of cleavage. For instance, in the synthesis of nitroimidazolones, an acid-catalyzed hydrolysis of an alkoxyimidazole intermediate occurs, which involves the cleavage of the alkoxy group. clockss.org This suggests that under acidic conditions, the ethoxy group of 1-ethoxy-1H-imidazole could be cleaved to yield 1-hydroxyimidazole (B8770565) and ethanol.

Furthermore, the ethoxy group can be displaced in nucleophilic substitution reactions. In the synthesis of 7-deazapurine analogs, an ethoxy group is displaced by ammonia (B1221849) during a cyclization step. semanticscholar.org This type of reactivity suggests that the ethoxy group on 1-ethoxy-1H-imidazole could potentially be substituted by other nucleophiles, although this would depend on the reaction conditions and the nature of the nucleophile.

| Reaction Type | Reagents/Conditions | Expected Product |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | 1-Hydroxyimidazole, Ethanol |

| Nucleophilic Displacement | Strong nucleophile (e.g., NH₃) | 1-Substituted imidazole |

Reactions as a Synthetic Intermediate

Imidazole and its derivatives are versatile building blocks in organic synthesis. organic-chemistry.orgwisconsin.edunih.gov 1-Ethoxy-1H-imidazole can serve as a precursor for the synthesis of various other functionalized imidazoles.

One important application of N-substituted imidazoles is in the formation of N-heterocyclic carbenes (NHCs). wisconsin.edu While 1-alkoxyimidazoles are not the most common precursors for stable NHCs, they could potentially be used to generate transient carbene species or be transformed into other imidazole derivatives that are suitable NHC precursors. For example, N-alkoxyimidazolium salts have been synthesized and used as precursors for NHCs. researchgate.net

The imidazole ring can also be functionalized at its carbon positions. For instance, N-arylation of the imidazole ring is a common reaction. nih.gov Although the N1-position of 1-ethoxy-1H-imidazole is already substituted, reactions at the carbon atoms (C2, C4, and C5) are possible. Electrophilic substitution reactions can occur, though the position of substitution will be influenced by the directing effects of both the N-alkoxy group and the other nitrogen atom.

The compound can also be a precursor for more complex heterocyclic systems. For example, diaminomaleonitrile (B72808) can be used to synthesize highly substituted imidazoles. acs.orgwikipedia.org While this is a synthetic method for imidazoles, it illustrates the type of complex structures where an imidazole core, potentially derived from a simpler precursor like 1-ethoxy-1H-imidazole, can be incorporated.

| Synthetic Application | Reaction Type | Potential Products |

| Precursor to N-Heterocyclic Carbenes | Conversion to imidazolium (B1220033) salt, followed by deprotonation | N-Ethoxy-N'-alkylimidazolium salt, N-Heterocyclic Carbene |

| Functionalization of the Imidazole Ring | Electrophilic substitution (e.g., bromination, nitration) | Halogenated or nitrated 1-ethoxy-1H-imidazole derivatives |

| Synthesis of Fused Heterocycles | Cyclization reactions with appropriate bifunctional reagents | Fused imidazole systems |

Computational and Theoretical Investigations of 1 Ethoxy 1h Imidazole

Quantum Chemical Calculations

No specific research data is available for the geometry optimization and energetic analysis of 1-ethoxy-1H-imidazole using DFT methods. Such a study would typically involve calculations to determine the most stable three-dimensional conformation of the molecule, bond lengths, bond angles, and dihedral angles.

There is no published data on the vibrational frequency calculations for 1-ethoxy-1H-imidazole. These calculations are used to predict the infrared and Raman spectra of a molecule, which can aid in its experimental identification and characterization.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 1-ethoxy-1H-imidazole is not present in the current scientific literature. FMO analysis is crucial for understanding a molecule's reactivity and its behavior in chemical reactions.

Specific MEP maps for 1-ethoxy-1H-imidazole have not been published. An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

There are no available studies detailing the atomic charge distribution of 1-ethoxy-1H-imidazole through methods like Mulliken population analysis. This analysis provides insight into the partial charges on each atom within the molecule.

Study of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of organic molecules. researchgate.netscirp.org While specific studies on 1-ethoxy-1H-imidazole are not prevalent, research on related imidazole (B134444) derivatives provides a framework for understanding its potential NLO properties.

The NLO response of a molecule is primarily described by its polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). scirp.org These properties can be calculated using DFT methods, often with functionals like B3LYP, CAM-B3LYP, or M06-2X, and basis sets such as 6-311G(d,p). nih.govacs.orgrsc.org For imidazole-based compounds, computational studies explore how different functional groups and structural modifications influence NLO activity. scirp.orgrsc.org

Key computational analyses for predicting NLO properties include:

Frontier Molecular Orbital (FMO) Analysis: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally correlates with higher polarizability and a larger NLO response. nih.govacs.org

Intramolecular Charge Transfer (ICT): NLO properties in many organic molecules arise from ICT between electron-donating and electron-accepting parts of the molecule. researchgate.net Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses are used to map electron density, identify donor-acceptor interactions, and quantify the charge transfer that enhances the NLO response. acs.orgresearchgate.net

Dipole Moment and Hyperpolarizability Calculations: DFT calculations directly compute the total dipole moment (μ) and the components of the hyperpolarizability tensors (β and γ), which quantify the second- and third-order NLO response, respectively. researchgate.netuou.ac.in

Studies on various imidazole derivatives show that they can be promising candidates for NLO materials, with their properties being highly tunable through chemical modification. rsc.orgresearchgate.net Theoretical investigations on compounds like imidazole-2-carboxaldehyde have validated their potential as NLO-active materials, showing high values for dipole moment and hyperpolarizability. researchgate.netuou.ac.in

Table 1: Computational Methods for NLO Property Analysis of Imidazole Derivatives

| Computational Method | Property Investigated | Significance |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry Optimization | Determines the most stable molecular structure. nih.govresearchgate.net |

| TD-DFT | Electronic Absorption Spectra (UV-Vis) | Predicts excitation energies and absorption wavelengths. researchgate.net |

| FMO Analysis | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and NLO response. acs.org |

| NBO Analysis | Intramolecular Charge Transfer (ICT) | Examines charge delocalization and donor-acceptor interactions. acs.org |

| MEP Analysis | Electron Density Distribution | Identifies electrophilic and nucleophilic sites, indicating charge transfer pathways. researchgate.net |

| Direct Calculation | Polarizability (α), Hyperpolarizability (β, γ) | Quantifies the linear and non-linear optical response. scirp.org |

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations (for non-biological systems)

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the physical movements and equilibrium properties of atoms and molecules. In non-biological contexts, these simulations have been effectively applied to understand the behavior of imidazole derivatives in materials science, particularly in the field of corrosion inhibition. bohrium.comnih.govresearchgate.net

MD simulations model the interactions between molecules and surfaces over time by solving Newton's equations of motion, providing insights into the adsorption process and the stability of the protective film formed by inhibitor molecules on a metal surface. tandfonline.com MC simulations use statistical methods to explore the potential energy surface and determine the most favorable adsorption configurations. bohrium.comresearchgate.net

For instance, in studying corrosion inhibitors for carbon steel or copper, simulations are set up to model a system containing the metal surface (e.g., Fe(110) or Cu(111)), the corrosive medium (like aqueous HCl or H₂SO₄), and the imidazole inhibitor molecules. bohrium.comnih.govtandfonline.com

Key aspects of these simulations include:

Force Fields: The accuracy of MD simulations depends heavily on the force field, which defines the potential energy of the system. Force fields like COMPASS or COMPASS II are often used for these types of material simulations. tandfonline.com

Adsorption Energy: Both MD and MC simulations can calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the metal surface. A more negative (stronger) adsorption energy suggests a more stable and effective protective layer. researchgate.net

Adsorption Configuration: Simulations reveal the orientation of the imidazole molecules on the metal surface. Typically, a parallel adsorption orientation allows for maximum surface coverage and effective inhibition. researchgate.net

Thermodynamic Parameters: MC simulations can be used in conjunction with models like the Langmuir adsorption isotherm to understand the thermodynamics of the adsorption process. bohrium.com

Computational studies on various imidazole derivatives have shown that they act as effective corrosion inhibitors by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive action of acids. peacta.orgscispace.comiapchem.org The simulations confirm that the imidazole ring and its substituents play a crucial role in the adsorption process through interactions involving heteroatoms and π-electrons. nih.gov

Table 2: Typical Setup for MD/MC Simulations of Imidazole-Based Corrosion Inhibitors

| Simulation Component | Description | Example |

|---|---|---|

| System | Consists of the metal slab, solvent molecules, corrosive ions, and inhibitor molecules. | Fe(110) surface in a box with H₂O, H₃O⁺, Cl⁻, and imidazole derivative. tandfonline.com |

| Ensemble | Statistical ensemble used to control thermodynamic variables like temperature and pressure. | NVT (Canonical), where Number of particles, Volume, and Temperature are constant. tandfonline.com |

| Force Field | A set of parameters to calculate the potential energy of the system. | COMPASS II. tandfonline.com |

| Simulation Time | The duration of the simulation, which needs to be long enough to reach equilibrium. | 1000 ps (1 ns). tandfonline.com |

| Properties Calculated | Adsorption Energy, Adsorption Geometry, Radial Distribution Functions. | To understand inhibitor-surface interaction strength and configuration. researchgate.net |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, especially DFT, is a cornerstone for elucidating complex chemical reaction mechanisms. It allows researchers to map out potential energy surfaces (PES), identify intermediates, and calculate the energy barriers associated with reaction pathways. nih.govphyschemres.org For imidazole and its derivatives, these methods have been used to understand mechanisms of synthesis, oxidation, and tautomerization. nih.govrsc.org

By modeling the reactants, transition states, and products, computational studies provide a step-by-step view of how chemical transformations occur. For example, DFT calculations have been used to confirm that the formation of imidazoles from precursors like glyoxal (B1671930) and methylamine (B109427) proceeds through a diimine intermediate, which then attacks a carbonyl group to initiate ring closure. nih.gov Similarly, the atmospheric oxidation of imidazole by hydroxyl radicals has been shown to proceed preferentially through OH-addition pathways rather than H-abstraction, with specific carbon atoms being the most likely sites of attack. rsc.orgrsc.org

Tautomerism and Proton Transfer Studies

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental property of the imidazole ring. uj.edu.plpurkh.com Computational studies are essential for determining the relative stability of different tautomers and the energy barriers for their interconversion. uj.edu.pl The position of the proton can significantly affect the molecule's electronic properties and reactivity.

DFT and ab initio molecular dynamics calculations are employed to investigate proton transfer, which can occur via several mechanisms:

Intramolecular Proton Transfer: The proton moves between the two nitrogen atoms within the same imidazole ring.

Intermolecular Proton Transfer: The proton hops between adjacent molecules, a key process in proton conductivity in materials. uzh.chuzh.ch

Solvent-Mediated Proton Transfer: Solvent molecules (e.g., water) can facilitate proton transfer by forming hydrogen-bonded bridges. nih.gov

Computational analyses reveal that for gas-phase systems, proton transfer often occurs as a distinct step (separated electron and proton transfer). nih.gov In contrast, within a solvent or in oxidized systems, a concerted mechanism known as proton-coupled electron transfer (PCET) often prevails. nih.gov The environment, including solvent polarity and the presence of neighboring molecules, plays a critical role in determining the favored tautomeric form and the dynamics of proton transfer. uzh.chnih.gov Studies on imidazole paired with ammonia (B1221849) (NH₃) show that the energy barrier for proton transfer is highly dependent on the distance and orientation between the donor and acceptor molecules. acs.org

Transition State Analysis

A crucial aspect of elucidating a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Transition State Theory (TST) and methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used with quantum chemical calculations to determine reaction rates and kinetic parameters. physchemres.orgrsc.org

Computational chemists locate the TS structure on the potential energy surface and confirm it by frequency analysis, where a valid TS has exactly one imaginary frequency corresponding to the motion along the reaction path. physchemres.org The energy difference between the reactants and the TS gives the activation energy (energy barrier), a key determinant of the reaction rate. rsc.orgacs.org

For example, a detailed computational study of the deprotonation of an imidazole molecule on a gold surface identified the transition state for the proton transfer to a water molecule. acs.org The calculation showed an energy barrier of approximately 0.2 eV, indicating a feasible reaction catalyzed by the strong attraction between the imidazole and the gold surface. acs.org In another study on the atmospheric oxidation of imidazole, the energy barriers for OH-addition were found to be as low as 1.03 kcal/mol, confirming it as the most favorable reaction pathway. rsc.org

Table 3: Example of Transition State Analysis for Imidazole Deprotonation on a Gold Surface

| System Component | State | Calculated Energy Barrier | Key Finding |

|---|---|---|---|

| Imidazole on Au(111) surface | Reactant | N/A | Weakly adsorbed imidazole. |

| Imidazole-H₂O on Au(111) | Transition State | ~0.2 eV | Proton transfer to water is catalyzed by the gold surface. acs.org |

| Imidazolide on Au(111) + H₃O⁺ | Product | N/A | Covalently bound imidazole radical on the gold surface. acs.org |

Applications of 1 Ethoxy 1h Imidazole and Its Derivatives in Chemical Research

Applications in Organic Synthesis

Derivatives of 1-ethoxy-1H-imidazole serve as valuable tools in organic synthesis, acting as both versatile intermediates for constructing more complex molecules and as directing groups to control the selectivity of chemical transformations.

As Key Synthetic Intermediates

N-alkoxyimidazoles are important precursors in the synthesis of various heterocyclic compounds. researchgate.net The synthesis of these intermediates often involves the alkylation of N-hydroxyimidazoles. researchgate.net These N-alkoxyimidazole derivatives can then be used to build more complex molecular architectures. For example, chiral bicyclic imidazole (B134444) catalysts, which are highly effective in a range of enantioselective reactions, are synthesized from imidazole-based intermediates. acs.org One key intermediate, HO-DPI, can be efficiently synthesized from imidazole and acrolein. acs.org Subsequent alkylation of the hydroxyl group leads to alkoxy-substituted catalysts (Alkoxy-DPI), which have been successfully applied in asymmetric Steglich rearrangements and phosphorylation reactions. acs.org This highlights the role of N-alkoxy imidazole derivatives as foundational building blocks in the construction of potent organocatalysts.

The general synthetic utility of the imidazole core allows for its incorporation into a wide array of molecules with significant biological and medicinal properties. longdom.orgjchemrev.com Imidazolines, which are structurally related to imidazoles, are also noted for their indispensable role as synthetic intermediates and ligands in asymmetric catalysis. longdom.org

As Directing Groups in C-H Activation Reactions

Chelation-assisted C-H bond functionalization has become a powerful strategy for the selective synthesis and modification of organic molecules. snnu.edu.cnnih.gov This method relies on a directing group (DG), which is a functional group within the substrate that coordinates to a metal catalyst and directs the activation of a specific C-H bond, typically at the ortho-position. snnu.edu.cnnih.gov

While imidazole derivatives have been less commonly used as directing groups compared to other heterocycles, there are notable examples of their effectiveness. rsc.org The nitrogen atom of the imidazole ring can coordinate to the metal center, facilitating the formation of a cyclometallated intermediate that is key to the C-H activation process. snnu.edu.cn One study reported the use of an N-methylimidazole group to direct the mono-arylation of an aromatic ring, effectively preventing the often-problematic bis-arylation that occurs with other heterocyclic directing groups. rsc.org This selectivity is likely due to the steric hindrance from the N-methyl group, which prevents the free rotation necessary to activate the second ortho position. rsc.org

The table below summarizes examples of transformations where imidazole and related heterocycles have been used as directing groups.

| Directing Group Derivative | Reaction Type | Catalyst/Reagents | Key Finding | Reference |

|---|---|---|---|---|

| N-Methylimidazole | Arylation | Ru-based catalyst | Achieved selective mono-arylation, preventing bis-arylation. | rsc.org |

| Imidazole | Silylation | Ru-based catalyst | Demonstrated feasibility of imidazole as a directing group in C-H silylation. | rsc.org |

Coordination Chemistry and Ligand Design

The imidazole moiety is a fundamental building block in coordination chemistry due to the excellent σ-donor properties of its sp²-hybridized nitrogen atoms. researchgate.netwikipedia.org This allows imidazole and its derivatives to form stable complexes with a wide range of transition metals, leading to applications in catalysis and materials science.

Imidazole Derivatives as N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) are a class of carbon-based ligands that have revolutionized the field of catalysis. scripps.edu NHCs derived from the imidazole scaffold, known as imidazol-2-ylidenes, are particularly prominent. researchgate.net They are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salt precursor. scripps.eduacs.org

These NHC ligands are prized for their strong σ-donating ability, which is even greater than that of phosphines, leading to the formation of very stable metal complexes. scripps.eduresearchgate.net The electronic properties of the NHC can be systematically tuned by altering the substituents on the nitrogen atoms of the imidazole ring. scripps.edu For instance, replacing N-alkyl or N-aryl groups with an N-ethoxy group would be expected to modify the electron-donating character of the ligand, thereby influencing the stability and reactivity of the resulting metal-NHC complex. NHCs have been shown to act as effective mimics of imidazole/histidine ligands in stabilizing iron nitrosyl complexes. nih.govacs.org

Formation of Metal Complexes with Imidazole Ligands (e.g., Nickel(II) Complexes)

Imidazole and its derivatives readily form coordination compounds with transition metal ions like Nickel(II). researchgate.nettandfonline.com The stoichiometry of the reaction between the imidazole ligand and the nickel(II) salt, as well as the nature of the counter-ion, dictates the geometry of the resulting complex. researchgate.net

A variety of Ni(II)-imidazole complexes have been synthesized and characterized, displaying different coordination environments. researchgate.netacs.org For example, reacting imidazole with nickel(II) salts in a 6:1 ratio typically yields octahedral [Ni(Iz)₆]²⁺ complexes. researchgate.net In contrast, using a 4:1 ratio can lead to either square-planar or tetragonal complexes depending on the counter-ion. With bromide or iodide as the counter-ion, orange-colored, diamagnetic square-planar [Ni(Iz)₄]²⁺ complexes are formed. researchgate.net However, with chloride or nitrate, paramagnetic tetragonal [Ni(Iz)₄X₂] complexes are obtained, where the anions coordinate directly to the nickel center. researchgate.net

The table below details the relationship between stoichiometry, counter-ion, and the resulting geometry in Nickel(II)-imidazole complexes.

| General Formula | Coordination Geometry | Magnetic Properties | Reference |

|---|---|---|---|

| [Ni(Iz)₆]X₂ | Octahedral | Paramagnetic | researchgate.net |

| [Ni(Iz)₄]X₂ (X = Br, I) | Square-planar | Diamagnetic | researchgate.net |

| [Ni(Iz)₄X₂] (X = Cl, NCS) | Tetragonal | Paramagnetic | researchgate.net |

| Ni(Iz)₂X₂ | Distorted Octahedral (Anion-bridged) | Paramagnetic | researchgate.net |

Ligand Applications in Homogeneous and Asymmetric Catalysis

The ability to easily modify the structure of imidazole-based ligands makes them highly valuable in the development of catalysts for homogeneous and asymmetric synthesis. longdom.orgnih.gov By introducing chiral substituents, chemists can create an asymmetric environment around the metal center, enabling enantioselective transformations. nih.govacs.org

Chiral imidazole-based ligands have been successfully employed in a variety of asymmetric reactions. For instance, bi- and tridentate ligands derived from 2-phenylimidazole-4-carboxaldehyde and α-amino acid esters have been synthesized and tested in the copper(II)-catalyzed asymmetric Henry reaction. nih.gov Furthermore, a novel chiral biaryl P,N-ligand incorporating an imidazole ring has been designed and shown to be an exceptional catalyst for the enantioselective A³-coupling reaction. acs.org

The catalytic activity is highly dependent on the ligand's structure, including the nature of the linkers between the chelating imidazole moiety and the chiral component. nih.gov The development of catalysts based on chiral bicyclic imidazoles has led to significant advances in enantioselective O-acylation and phosphorylation reactions, demonstrating the broad applicability of these ligand scaffolds. acs.org

Applications in Functional Materials (Non-Biological Focus)

The unique chemical architecture of the imidazole ring, characterized by its aromaticity and the presence of nitrogen heteroatoms, makes it a valuable building block for the synthesis of functional materials. Derivatives of 1-ethoxy-1H-imidazole are part of a broader class of imidazole compounds that have been explored for their utility in non-biological applications, particularly in the development of materials with tailored optical and protective properties. The lone pair of electrons on the nitrogen atoms and the π-electron system of the imidazole ring are crucial to these functionalities, allowing for strong interactions with other molecules and surfaces. kfupm.edu.sa

Development of Materials with Specific Optical Properties

Imidazole derivatives are significant in the field of materials science due to their unique optical properties, which are being harnessed for a variety of applications. bohrium.com These compounds can exhibit photoluminescence and electroluminescence, making them suitable for use in chemosensors, biosensors, and organic light-emitting diodes (OLEDs). bohrium.comtandfonline.com The optical characteristics of these materials, such as their absorption and emission spectra, can be finely tuned by modifying the substituents on the imidazole core. nih.gov

The imidazole ring's structure, being a five-membered heterocycle with a large π-conjugated system, is inherently polar and contributes to its distinct optical behavior. bohrium.com Researchers have synthesized various aryl-substituted imidazole derivatives and studied their photophysical properties. For instance, a series of Y-shaped π-expanded imidazole-based chromophores demonstrated fluorescence quantum yields ranging from 0.22 to 0.59. nih.gov However, the introduction of certain groups, like a nitro substituent, was found to quench the fluorescence. nih.gov

The development of imidazole-based fluorescent probes is an active area of research. These probes can be designed to detect specific ions and molecules. For example, an imidazole-coumarin-based fluorescent probe was developed for the selective detection of Ag+ in an aqueous solution. bohrium.com Another study reported on an anthraquinone-imidazole-based sensor for the sequential detection of Ag+ and biothiols. bohrium.com The pH sensitivity of some fluorescent imidazoles has also been investigated, revealing that their optical properties can change significantly with varying pH levels. nih.gov This is attributed to the protonation and deprotonation of the imidazole ring, leading to different electronic structures and, consequently, different absorption and emission characteristics. nih.gov

In the realm of OLEDs, imidazole derivatives are valued for their excellent photoluminescence, electrochemical properties, and thermal stability. tandfonline.com They are used in the synthesis of electron transport materials, bipolar host materials, and fluorescent emitters. tandfonline.com By modifying the structure of these derivatives, researchers can tune the emission color, with some compounds exhibiting deep-blue emissions, which are highly sought after for display technologies. tandfonline.com

Table 1: Optical Properties of Selected Imidazole Derivatives

| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes' Shift (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 2-aryl-4,5-bis[2-(aryl)vinyl)]-1H-imidazoles (6a-6m) | Not Specified | Not Specified | Not Specified | 0.22 - 0.59 | nih.gov |

| 1,4-phenylene-spaced bis-imidazoles | Not Specified | Not Specified | Large | up to 0.90 | researchgate.net |

Corrosion Inhibitors for Metallic Surfaces

Imidazole and its derivatives have been extensively studied as effective corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and zinc, particularly in acidic environments. bohrium.comigi-global.com Their efficacy stems from the ability of the imidazole molecule to adsorb onto the metallic surface, forming a protective barrier that isolates the metal from the corrosive medium. kfupm.edu.sa This adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. kfupm.edu.sasemanticscholar.org

The inhibition mechanism can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. nih.gov Physisorption occurs through electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the inhibitor and the metal. nih.gov The mode of adsorption is often influenced by the specific inhibitor, the type of metal, and the nature of the corrosive environment. kfupm.edu.sa

Research has shown that the inhibition efficiency of imidazole derivatives increases with their concentration. semanticscholar.orgbohrium.com For example, a study on 4R,5S-2,4,5-tris(4-ethoxy-phenyl)-4,5-dihydro-1H-imidazole (TEPI) as a corrosion inhibitor for carbon steel in an acidic medium found that the protective effect increased with the concentration of TEPI, reaching an efficiency of 98.3% at a concentration of 1 mM. semanticscholar.org Similarly, other studies on different imidazole derivatives have reported high inhibition efficiencies, often exceeding 90%. bohrium.com

The structure of the imidazole derivative plays a crucial role in its performance as a corrosion inhibitor. The presence of additional functional groups can enhance the adsorption process and, consequently, the inhibition efficiency. bohrium.com For instance, derivatives with electron-donating groups tend to show better performance. bohrium.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. kfupm.edu.samdpi.com

Table 2: Corrosion Inhibition Efficiency of Selected Imidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 4R,5S-2,4,5-tris(4-ethoxy-phenyl)-4,5-dihydro-1H-imidazole (TEPI) | Carbon Steel (C35E) | 1 M HCl | 1 mM | 98.3 | semanticscholar.org |

| 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (IM-OH) | Mild Steel | 0.5 M H2SO4 | 10⁻³ M | 97.7 | bohrium.com |

| 1,4,5-triphenyl-2-(4-metyoxyphenyl)-1H-imidazole (IM-OCH3) | Mild Steel | 0.5 M H2SO4 | 10⁻³ M | 98.9 | bohrium.com |

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) (SJ1) | Carbon Steel | 0.1 M HCl | 0.5 mM | 96 | |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | >80 | mdpi.com |

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for imidazole (B134444) derivatives is a key area of future research. irjmets.com Classical methods, such as the Debus synthesis which involves the condensation of glyoxal (B1671930), ammonia (B1221849), and formaldehyde, are still in use for creating C-substituted imidazoles. nih.gov However, the focus is shifting towards modern approaches that minimize waste and energy consumption. irjmets.com

Future research will likely prioritize:

One-Pot Syntheses: Designing multi-component reactions where reactants are converted to the desired product in a single step, reducing solvent usage and purification steps. The use of heterogeneous catalysts like MIL-101(Cr) in solvent-free conditions for the synthesis of substituted imidazoles is a promising example of this approach. mdpi.com

Catalyst Development: Exploring novel and reusable catalysts to improve reaction efficiency and selectivity. This includes the investigation of metal-organic frameworks (MOFs) and nanoparticle-based catalysts. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, often leading to cleaner reaction profiles. researchgate.net

Denitrogenative Transformations: Developing efficient methods like the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives to access functionalized 1H-imidazoles. mdpi.com

These green chemistry approaches are crucial for the sustainable production of 1-ethoxy-1H-imidazole and related compounds, aligning with the growing demand for environmentally responsible chemical manufacturing. researchgate.net

Advanced Spectroscopic and Structural Analysis Techniques for Dynamic Systems

A deeper understanding of the dynamic nature of 1-ethoxy-1H-imidazole and its interactions is crucial for optimizing its applications. While standard spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR are routinely used for characterization, future research will likely employ more advanced methods. tandfonline.comnih.gov

Key areas of focus will include:

Dynamic NMR Spectroscopy: To study conformational changes, tautomeric equilibria, and other dynamic processes in solution. For instance, understanding the N-hydroxy-N-oxide tautomerization in related 1-hydroxy-1H-imidazoles is facilitated by such techniques. researchgate.net

Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) will be essential for the precise determination of molecular formulas and for tracking reaction intermediates. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be vital for unambiguously determining the three-dimensional structure of 1-ethoxy-1H-imidazole derivatives and their complexes, providing insights that correlate with computational models. tandfonline.com

In-situ Spectroscopic Monitoring: Developing methods to monitor reactions in real-time, providing valuable kinetic and mechanistic data.

These advanced analytical techniques will provide a more comprehensive picture of the structural and dynamic properties of these molecules, which is essential for rational design in various applications.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and selectivity of molecules. tandfonline.com For imidazole derivatives, computational methods are increasingly being used to predict and understand their behavior.

Future computational research on 1-ethoxy-1H-imidazole will likely involve:

Density Functional Theory (DFT) Calculations: To investigate optimized geometries, electronic properties, and reaction mechanisms. DFT has been successfully used to align with experimental data from single-crystal XRD and to understand the stability and charge transfer within imidazole derivatives. tandfonline.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of 1-ethoxy-1H-imidazole in different environments, such as in solution or within a biological system. MD simulations can reveal stable conformations and binding patterns, as demonstrated in studies of imidazole derivatives with proteins. tandfonline.com

Quantum Computational Analysis: To explore properties like molecular electrostatic potential (MEP) to identify reactive sites and to predict non-linear optical (NLO) properties. tandfonline.com

Modeling of Reaction Pathways: To elucidate the mechanisms of synthetic reactions, such as the self-catalytic reaction between imidazole and isocyanate, where theoretical studies have shown how imidazole can activate another imidazole molecule. acs.org

These computational approaches will be instrumental in predicting the properties of new derivatives and in designing more efficient synthetic routes and functional materials.

Exploration of Novel Applications in Catalysis and Materials Science

The unique chemical properties of the imidazole ring make it a versatile component in the development of new catalysts and advanced materials. irjmets.comresearchgate.net Future research is expected to significantly expand the applications of 1-ethoxy-1H-imidazole in these fields.

Potential areas for exploration include:

Homogeneous and Heterogeneous Catalysis: Imidazole derivatives can act as ligands for transition metal complexes, which are active catalysts in a wide range of organic transformations. researchgate.net The ethoxy group in 1-ethoxy-1H-imidazole can be tailored to fine-tune the steric and electronic properties of the resulting catalysts.

Ionic Liquids: Imidazole-based ionic liquids are known for their high thermal stability and conductivity. irjmets.com 1-Ethoxy-1H-imidazole could serve as a precursor for novel ionic liquids with specific properties for applications in electrochemistry and as green reaction media.

Dynamic Covalent Chemistry: The reversible nature of bonds formed with imidazoles, such as the imidazole-urea bond, is being explored for the development of self-healing and recyclable polymers (covalently adaptable networks). acs.org

Materials Science: The ability of imidazoles to participate in hydrogen bonding and coordinate with metal ions makes them valuable building blocks for supramolecular assemblies and functional materials. researchgate.net The ethoxyphenyl substituent, for instance, can enhance hydrophobic characteristics. cymitquimica.com

The continued investigation into these areas will likely uncover novel and valuable applications for 1-ethoxy-1H-imidazole and its derivatives, contributing to advancements in catalysis, polymer science, and materials technology. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-ethoxy-1H-imidazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : 1-Ethoxy-1H-imidazole derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Substitution Reactions : Reacting 1H-imidazole with ethylating agents (e.g., ethyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF) .

- One-Pot Synthesis : A tandem three-component reaction involving aldehydes, ammonium acetate, and ethyl cyanoacetate under reflux conditions can yield tetrasubstituted imidazoles, with the ethoxy group introduced via esterification .

- Optimization : Reaction time, temperature, and solvent polarity significantly impact yields. For instance, DMSO enhances nucleophilicity in substitution reactions .

Table 1 : Example Reaction Conditions for Imidazole Derivatives

| Substrate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1H-Imidazole + Ethyl Br | NaH, DMF, 60°C, 6h | 75-80 | |

| Aldehyde + NH₄OAc | Ethanol, reflux, 12h | 88 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1-ethoxy-1H-imidazole?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂) in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., m/z 153.1 for C₆H₁₀N₂O⁺) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles. ORTEP-III visualizes thermal ellipsoids .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during the synthesis of ethoxy-substituted imidazoles?

- Methodological Answer : Regioselectivity challenges arise in multi-substitution reactions. Strategies include:

- Catalytic Control : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) direct coupling to specific positions .

- Computational Modeling : DFT calculations predict favorable transition states for substitution pathways .

- Experimental Validation : Compare HPLC retention times or NOE NMR effects to confirm product structures .

Q. What methodologies are used to evaluate the biological activity of 1-ethoxy-1H-imidazole derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against targets like xanthine oxidase (IC₅₀ values measured via UV-Vis spectroscopy) .

- Antimicrobial Screening : Use microdilution assays (MIC values) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to receptors (e.g., EGFR kinase domain) .

Table 2 : Example Biological Data for Imidazole Derivatives

| Derivative | Target | IC₅₀/MIC (µM) | Reference |

|---|---|---|---|

| 1-Ethoxy-2-phenylimidazole | Xanthine oxidase | 12.3 | |

| 1-Ethoxy-4-nitroimidazole | S. aureus | 8.5 |

Q. How do structural modifications (e.g., ethoxy vs. methoxy) impact the physicochemical properties of imidazole derivatives?

- Methodological Answer :

- Lipophilicity : Ethoxy groups increase logP values compared to methoxy, enhancing membrane permeability (measured via shake-flask method) .

- Solubility : Ethoxy derivatives show lower aqueous solubility than hydroxylated analogs (determined by HPLC solubility assays) .

- Thermal Stability : DSC/TGA analysis reveals ethoxy-substituted imidazoles decompose at higher temperatures (~220°C vs. 190°C for methoxy) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.